5-Chloro-6-hydroxynicotinic acid

Description

Overview of Nicotinic Acid Derivatives in Chemical and Biological Contexts

Nicotinic acid and its derivatives are a broad class of compounds that have long been a focal point of research in both chemistry and biology. As a fundamental vitamin, nicotinic acid is essential for various metabolic processes. Beyond its nutritional role, the chemical scaffold of nicotinic acid has proven to be a privileged structure in medicinal chemistry and materials science.

Nicotinic acid derivatives exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties. chemimpex.comresearchgate.net The modification of the pyridine (B92270) ring with different functional groups allows for the fine-tuning of their physicochemical properties and biological targets. For instance, the introduction of aryl groups has led to the development of potent analgesic and anti-inflammatory agents. researchgate.net Furthermore, some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net The versatility of this class of compounds has made them a cornerstone in the development of new therapeutic agents and functional materials.

Historical Context of 5-Chloro-6-hydroxynicotinic Acid Investigation

Significance of this compound in Contemporary Chemical and Biochemical Sciences

The contemporary significance of this compound lies predominantly in its role as a versatile intermediate in the synthesis of more complex molecules with valuable biological activities. chemimpex.com Its trifunctional nature provides multiple reaction sites for chemists to elaborate and build molecular complexity.

In the pharmaceutical sector, it serves as a key building block for the development of novel drugs. chemimpex.com Although specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in public literature, its utility is noted in the synthesis of compounds targeting neurological disorders and those with anti-inflammatory and antimicrobial activities. chemimpex.com The chlorine and hydroxyl groups on the pyridine ring can be strategically modified to enhance the bioactivity and pharmacokinetic profiles of the resulting molecules. chemimpex.com

In the field of agrochemicals, this compound is employed in the creation of new pesticides and herbicides. chemimpex.com The presence of the halogen atom can enhance the efficacy and stability of these agrochemicals, contributing to improved crop protection. chemimpex.com

Furthermore, the compound is a subject of academic research in its own right. Studies have been conducted to understand the relationship between its structure and thermodynamic stability, both in the solid state and in the gas phase. researchgate.net These fundamental investigations provide valuable insights into the physicochemical properties of halogenated and hydroxylated pyridine systems.

Below are interactive data tables summarizing some of the key properties and research applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54127-63-8 | nih.govchemicalbook.com |

| Molecular Formula | C6H4ClNO3 | nih.gov |

| Molecular Weight | 173.55 g/mol | nih.gov |

| Appearance | White to light yellow or light orange powder/crystal | fishersci.ca |

| Melting Point | ≥300 °C | chemicalbook.com |

| Predicted pKa | 3.38 ± 0.50 | chemicalbook.com |

| Predicted Boiling Point | 334.6 ± 42.0 °C | chemicalbook.com |

Table 2: Research Applications of this compound

| Research Area | Application | Source |

| Pharmaceutical Synthesis | Intermediate for drugs targeting neurological disorders, anti-inflammatory and antimicrobial agents. | chemimpex.com |

| Agrochemical Synthesis | Building block for herbicides and pesticides. | chemimpex.com |

| Biochemical Research | Used in studies of enzyme inhibition and metabolic pathways. | researchgate.net |

| Materials Science | Explored for potential in developing new materials with specific electronic or optical properties. | |

| Analytical Chemistry | Employed as a standard in chromatographic techniques. |

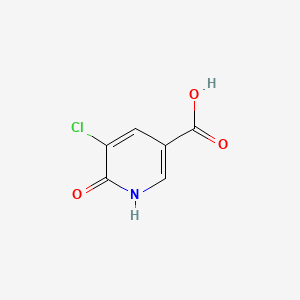

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344795 | |

| Record name | 5-Chloro-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-63-8 | |

| Record name | 5-Chloro-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxynicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 6 Hydroxynicotinic Acid

Established Synthetic Routes to 5-Chloro-6-hydroxynicotinic Acid

The synthesis of this compound can be achieved through various routes, primarily involving the modification of precursor molecules. These methods range from direct chlorination of a suitable precursor to more elaborate multi-step sequences.

Precursor-Based Synthesis

A primary method for the synthesis of this compound involves the direct chlorination of 6-hydroxynicotinic acid. This precursor is a key building block and its synthesis is well-established. researchgate.net A patented process describes the preparation of 5,6-dichloronicotinic acid starting from 6-hydroxynicotinic acid. An intermediate in this process is 5-chloro-6-hydroxynicotinoyl chloride, which can be hydrolyzed to yield this compound. google.com

The initial step involves reacting 6-hydroxynicotinic acid with an acid chloride, such as thionyl chloride, often in the presence of a base like pyridine (B92270), to form the acyl chloride. Subsequent introduction of chlorine gas to the reaction mixture results in the chlorination of the pyridine ring at the 5-position, yielding 5-chloro-6-hydroxynicotinoyl chloride. google.com The final product, this compound, is then obtained by hydrolysis of this intermediate.

Table 1: Precursor-Based Synthesis of 5-Chloro-6-hydroxynicotinoyl Chloride

| Step | Reactants | Reagents | Product |

| 1 | 6-Hydroxynicotinic acid | Thionyl chloride, Pyridine, Chloroform | 6-Hydroxynicotinoyl chloride |

| 2 | 6-Hydroxynicotinoyl chloride | Chlorine gas | 5-Chloro-6-hydroxynicotinoyl chloride |

Data derived from a patented process for the production of 5,6-dichloronicotinic acid. google.com

Multi-step Organic Synthesis Approaches

The synthesis of the crucial precursor, 6-hydroxynicotinic acid, can be accomplished through various multi-step pathways. One established method starts from coumalic acid. orgsyn.org This process involves the esterification of coumalic acid to methyl coumalate, followed by reaction with ammonia (B1221849) and subsequent hydrolysis to yield 6-hydroxynicotinic acid.

The synthesis begins with the treatment of coumalic acid with methanol (B129727) in the presence of concentrated sulfuric acid to produce methyl coumalate. orgsyn.org This ester is then reacted with ammonium (B1175870) hydroxide. The resulting intermediate is heated with a strong base like sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 6-hydroxynicotinic acid. orgsyn.org This multi-step sequence provides a reliable route to the necessary precursor for the synthesis of this compound.

Derivatization Strategies and Reaction Mechanisms

The presence of the chloro, hydroxyl, and carboxylic acid functional groups on the pyridine ring allows for a range of derivatization reactions, making this compound a valuable building block.

Nucleophilic Substitution Reactions on the Pyridine Ring

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position. The chloro group can be displaced by nucleophiles, a reaction that is fundamental in the synthesis of various derivatives. For instance, the reaction with amines can lead to the formation of amino-substituted nicotinic acids. An example of this reactivity is the synthesis of 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid, where the chlorine atom is displaced by a piperidine (B6355638) derivative. bldpharm.com

Esterification of the Carboxylic Acid Group

The carboxylic acid group of this compound can readily undergo esterification. This reaction is typically carried out by heating the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the reaction of this compound with ethanol (B145695) under reflux conditions yields ethyl 5-chloro-6-hydroxynicotinate. This esterification is a common strategy to modify the properties of the molecule or to protect the carboxylic acid group during subsequent synthetic steps.

Oxidation Reactions Involving the Hydroxyl Group

The hydroxyl group at the 6-position of the pyridine ring can undergo oxidation. Due to tautomerism, 6-hydroxypyridines exist in equilibrium with their corresponding pyridone forms. researchgate.net The oxidation of the hydroxyl group in a related compound, ethyl 5-chloro-6-hydroxynicotinate, leads to the formation of ethyl 5-chloro-6-oxonicotinate, indicating the conversion of the hydroxyl group to a carbonyl group. In general, phenols and related hydroxy-aromatic compounds can be oxidized to quinones using various oxidizing agents. msu.edu

Reduction Reactions Involving the Chlorine Atom

The chlorine atom at the 5-position of the pyridine ring in this compound and its derivatives can be selectively removed through reduction reactions. A common method involves catalytic hydrogenation. For instance, the dechlorination of a related compound, 5-Chloro-6-isopropoxynicotinic acid, is achieved through hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel, yielding 6-isopropoxynicotinic acid.

Another approach to dechlorination is the use of zinc as a reducing agent. This method is particularly effective for various chlorinated pyridine compounds. google.com The process typically involves reacting the chlorinated pyridine in a medium containing zinc powder, an aqueous alkaline reagent, a water-immiscible organic solvent, and a phase transfer catalyst. google.com The amount of zinc used is crucial, with a preference for at least 0.5 gram atoms of zinc per gram atom of chlorine to be removed. google.com

Recent advancements have also explored the use of peroxymonocarbonate ion (HCO₄⁻) and hydroperoxide anion (HO₂⁻) in a controlled pH environment to facilitate the dechlorination of chloropyridines. nih.gov This process involves an initial N-oxidation of the pyridine ring, which lowers the energy barrier for the subsequent nucleophilic dechlorination by the hydroperoxide anion. nih.gov Catalytic transfer hydrogenation, using formic acid as a hydrogen source in the presence of a palladium catalyst, represents another effective technique for the hydrodechlorination of chlorinated organic compounds. mdpi.com

Table 1: Comparison of Dechlorination Methods

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Pd/C, Raney Nickel, H₂ | Standard and effective method for chlorine removal. |

| Zinc Reduction | Zinc powder, aqueous base, phase transfer catalyst | Utilizes an inexpensive reducing agent. google.com |

| Peroxide-Mediated | HCO₄⁻, HO₂⁻ | Involves N-oxidation to activate the ring for dechlorination. nih.gov |

| Catalytic Transfer Hydrogenation | Palladium catalyst, Formic acid | Uses a liquid hydrogen donor, avoiding pressurized H₂ gas. mdpi.com |

Formation of 5-substituted-2-hydroxy-6-methylnicotinic acid derivatives

The synthesis of derivatives such as 2,5-dihydroxy-6-methylnicotinic acid has been a subject of study, highlighting the chemical versatility of the nicotinic acid scaffold. nih.gov While the direct synthesis from this compound is not explicitly detailed in the provided context, the formation of various substituted nicotinic acids often involves multi-step reaction sequences.

For example, the synthesis of polysubstituted 3,4-diarylated pyridines can be achieved through the C3-arylation of nicotinic acid precursors, which are themselves prepared via multicomponent condensation reactions. researchgate.net This underscores the principle of building complexity on the pyridine ring through strategic functionalization.

Advanced Synthetic Techniques and Yield Optimization

Enzymatic Hydroxylation of Nicotinic Acid as a Precursor for Related Compounds

Enzymatic processes have emerged as a powerful tool in organic synthesis due to their high selectivity and mild reaction conditions. nih.gov In the context of nicotinic acid derivatives, enzymatic hydroxylation is a key transformation. A notable example is the regiospecific hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a process that has achieved industrial-scale production. chimia.ch This enzymatic step is often the initial stage in the biological degradation of nicotinic acid by aerobic bacteria. researchgate.netnih.gov

The enzyme responsible for this transformation is a flavin-dependent monooxygenase known as 6-hydroxynicotinic acid 3-monooxygenase (NicC). researchgate.netnih.gov This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-dihydroxypyridine (B106003). researchgate.netnih.gov Interestingly, studies have shown that this compound is a highly efficient substrate for this enzyme, exhibiting a catalytic efficiency that is 10-fold greater than the natural substrate, 6-hydroxynicotinic acid. nih.gov This highlights the potential of using halogenated precursors in biocatalytic pathways to influence reaction rates.

The broader field of nicotinic acid synthesis is increasingly adopting biocatalytic methods. nih.gov For instance, the enzymatic hydrolysis of 3-cyanopyridine (B1664610) using nitrilases from microorganisms like Rhodococcus rhodochrous J1 has been shown to produce nicotinic acid with high yields. mdpi.com These enzymatic approaches offer a more sustainable alternative to traditional chemical methods. nih.gov

Table 2: Key Enzymes in Nicotinic Acid Metabolism and Synthesis

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| 6-hydroxynicotinic acid 3-monooxygenase (NicC) | Decarboxylative hydroxylation | 6-hydroxynicotinic acid, this compound researchgate.netnih.gov | 2,5-dihydroxypyridine researchgate.netnih.gov |

| Nitrilase | Hydrolysis of nitriles | 3-cyanopyridine mdpi.com | Nicotinic acid mdpi.com |

Chlorination of Hydroxynicotinic Acid Precursors

The synthesis of this compound typically involves the chlorination of a hydroxynicotinic acid precursor. A common starting material is 6-hydroxynicotinic acid. google.com The synthesis of 6-hydroxynicotinic acid itself can be achieved from inexpensive starting materials like DL-malic acid through cyclization and ammonification reactions. google.com

The chlorination process can be carried out by first converting 6-hydroxynicotinic acid to its acid chloride derivative, which is then reacted with gaseous chlorine to introduce the chlorine atom at the 5-position, yielding this compound chloride. google.com Subsequent hydrolysis then produces the final product. google.com Thionyl chloride is a common reagent used for the formation of the acid chloride. google.com

The synthesis of the related compound, 5-Chloro-6-isopropoxynicotinic acid, also involves the chlorination of the corresponding 6-isopropoxynicotinic acid using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5-position.

Stereoselective and Regioselective Synthesis Considerations

The principles of regioselectivity are crucial in the synthesis of substituted pyridines like this compound. The directing effects of existing substituents on the pyridine ring govern the position of incoming electrophiles or nucleophiles. In the chlorination of 6-hydroxynicotinic acid, the hydroxyl group directs the incoming chlorine to the adjacent 5-position.

The development of regioselective synthetic methods is an active area of research. For example, novel two-step syntheses have been developed for the regioselective preparation of isomeric hydroxy-substituted pyrazoles, which involves the careful choice of reagents and reaction conditions to control the final substitution pattern. nih.gov While this example pertains to pyrazoles, the underlying principles of controlling regiochemistry are broadly applicable to the synthesis of substituted heterocycles, including nicotinic acid derivatives.

Structural Elucidation and Conformational Analysis of 5 Chloro 6 Hydroxynicotinic Acid

Crystallographic Studies and Polymorphism

Crystallographic techniques have been pivotal in defining the precise three-dimensional atomic arrangement of 5-Chloro-6-hydroxynicotinic acid.

The molecular and crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 293 ± 2 K. nih.govresearchgate.net The analysis confirmed that the compound crystallizes in a monoclinic system with the space group P2(1)/c. nih.govresearchgate.netchemicalbook.com This specific arrangement indicates a well-ordered, repeating lattice structure. The crystallographic data reveals a molecule that exists as its oxo tautomer, featuring N-H and Cring=O bonds. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.net

Table 1: Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 5.469 Å |

| b | 10.529 Å |

| c | 11.795 Å |

| β | 97.72° |

Data sourced from single-crystal X-ray diffraction experiments at 293 ± 2 K. chemicalbook.com

Powder X-ray diffraction (PXRD) studies were conducted to confirm the bulk purity and crystalline phase of the material. chemicalbook.commdpi.com The powder pattern recorded at 295 ± 1 K was successfully indexed as a monoclinic phase with the space group P21/c. chemicalbook.com The unit cell parameters derived from the PXRD data are in strong agreement with the results obtained from the single-crystal X-ray diffraction analysis, confirming the structural homogeneity of the crystalline solid. chemicalbook.com

Table 2: Powder X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 5.478 Å |

| b | 10.545 Å |

| c | 11.796 Å |

| β | 97.76° |

Data sourced from powder X-ray diffraction experiments at 295 ± 1 K. chemicalbook.com

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. uky.eduresearchgate.net In the comprehensive studies conducted on this compound, only one crystalline form, the monoclinic P2(1)/c structure, has been reported. nih.govresearchgate.netchemicalbook.com While related compounds like 2-hydroxynicotinic acid have been found to exhibit polymorphism, current literature does not indicate the existence of different polymorphic forms for this compound under the studied conditions. nih.govresearchgate.net

Molecular and Crystal Structure Relationships with Energetics

The relationship between the structure and thermodynamic stability of this compound has been investigated through a combination of experimental calorimetry and computational chemistry. nih.gov The standard molar enthalpy of formation in the crystalline state (ΔfHₘo(cr)) was determined by micro combustion calorimetry. nih.gov Furthermore, the enthalpy of sublimation (ΔsubHₘo) was derived from vapor pressure measurements, which allowed for the calculation of the gas-phase enthalpy of formation. nih.gov

These energetic studies revealed that this compound is the most thermodynamically stable isomer among a series of related hydroxynicotinic acids. nih.gov The experimental stability order, where a more negative enthalpy of formation indicates greater stability, was found to be: 5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA. nih.gov This high stability is directly related to its specific molecular and crystal structure.

Tautomeric Equilibria and Isomer Energetics

Tautomerism, particularly the interconversion between hydroxy and oxo (or enol and keto) forms, is a key characteristic of hydroxypyridines and their derivatives. acs.orgresearchgate.net

In the solid state, single-crystal X-ray diffraction data provides conclusive evidence that this compound exists as the oxo tautomer. nih.govresearchgate.net This is demonstrated by the presence of N-H and Cring=O bonds within the crystal lattice. nih.gov This finding is further supported by its IUPAC name, 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid, which denotes the oxo form. nih.gov

In contrast, theoretical calculations at the G3MP2 and CBS-QB3 levels of theory for the molecule in the ideal gas phase at 298.15 K suggest that there is no strong dominance of one tautomer over the other. nih.gov This highlights the significant influence of intermolecular interactions in the crystal lattice on stabilizing the oxo form in the solid state.

Hydroxy-Oxo Tautomerization in the Gaseous Phase

In the gaseous phase, the tautomeric equilibrium between the hydroxy and oxo forms of this compound is a subject of detailed computational study. Theoretical calculations performed at the G3MP2 and CBS-QB3 levels of theory provide insight into the energetics of this equilibrium. These studies suggest that at a standard temperature of 298.15 K in the ideal gas phase, there is no significant dominance of one tautomer over the other for this compound. This indicates that both the hydroxy and oxo forms are present in comparable proportions in the gaseous state, in contrast to the solid state where the oxo form is predominant.

Influence of Substituents and Aromaticity on Tautomerism

The tautomeric equilibrium of hydroxypyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring, as these affect the aromaticity of the molecule. acs.orgunipd.it The migration of a proton in tautomerism is coupled with a redistribution of electron density within the ring. acs.org

In this compound, the presence of an electron-withdrawing chlorine atom at the C5 position and a carboxylic acid group at the C3 position plays a crucial role in determining the tautomeric preference. These substituents modulate the electron density and, consequently, the aromaticity of the pyridine ring. acs.orgunipd.it Aromaticity is a key factor in the stability of the tautomers. The hydroxy form retains the aromatic character of the pyridine ring, which is energetically favorable. Conversely, the formation of the oxo tautomer leads to a partial or complete loss of aromaticity in the ring. acs.org The interplay between the electronic effects of the chloro and carboxylic acid substituents and the drive to maintain aromaticity governs the position of the tautomeric equilibrium. Studies on related hydroxypyridine-carboxylic acid derivatives have shown that a gradual change in aromaticity, induced by different substituents, can fine-tune the position of the proton in the keto-enol equilibrium. acs.orgunipd.it

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for the structural confirmation of this compound and for identifying the predominant tautomeric form in a given state.

FT-IR Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and thus for distinguishing between the hydroxy and oxo tautomers of this compound. In the solid state, experimental evidence indicates that the compound predominantly exists as the oxo tautomer. This is confirmed by the presence of characteristic absorption bands in the FT-IR spectrum corresponding to N-H and C=O (ring carbonyl) stretching vibrations. nih.gov

The FT-IR spectrum of the solid-state form would be expected to show the following characteristic absorption bands:

A broad band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group, which is often superimposed on C-H stretching bands. inflibnet.ac.inlibretexts.org

A stretching vibration for the N-H group, typically observed in the 3200-3000 cm⁻¹ range for pyridinone structures. organicchemistrydata.org

A strong absorption band for the C=O stretch of the carboxylic acid group, generally found between 1760-1690 cm⁻¹. inflibnet.ac.inlibretexts.org

A distinct C=O stretching band for the ring carbonyl group of the pyridone tautomer, typically in the range of 1680-1640 cm⁻¹.

C-O stretching and O-H bending vibrations for the carboxylic acid group in the 1440-1210 cm⁻¹ region. inflibnet.ac.inlibretexts.org

Below is an interactive table summarizing the expected FT-IR absorption bands for the oxo tautomer of this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | -COOH | 3300-2500 | Broad |

| N-H Stretch | Pyridinone Ring | 3200-3000 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Weak |

| C=O Stretch (Carboxylic Acid) | -COOH | 1760-1690 | Strong |

| C=O Stretch (Ring Carbonyl) | Pyridinone Ring | 1680-1640 | Strong |

| C=C and C=N Stretch (Ring) | Pyridine Ring | 1600-1400 | Medium |

| C-O Stretch / O-H Bend | -COOH | 1440-1210 | Medium |

¹H NMR Spectroscopy for Hydroxyl and Carboxylic Acid Proton Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the labile protons of the hydroxyl and carboxylic acid groups, and can provide evidence for the tautomeric form present in solution. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

In the oxo tautomer (5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid), one would expect to observe signals for the carboxylic acid proton (-COOH) and the proton on the ring nitrogen (N-H). In the hydroxy tautomer (this compound), signals for the carboxylic acid proton (-COOH) and the phenolic hydroxyl proton (-OH) would be present. These protons are exchangeable and typically appear as broad singlets.

For a related compound, 5-hydroxynicotinic acid, in a DMSO-d₆ solution, broad peaks at approximately 10.39 ppm and 13.34 ppm have been assigned to the hydroxyl and carboxylic acid protons, respectively. The chemical shifts for this compound are expected to be in a similar range, with the electron-withdrawing chloro group potentially influencing the precise positions of the ring protons. The acidic protons of carboxylic acids typically resonate in the range of 9-13 ppm. ucl.ac.uk

The following interactive table presents the anticipated ¹H NMR chemical shifts for the protons in this compound, considering both tautomeric forms.

| Proton | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 (proton on the ring) | Both | 8.0 - 8.5 | Doublet |

| H4 (proton on the ring) | Both | 7.5 - 8.0 | Doublet |

| -COOH (Carboxylic Acid Proton) | Both | 9.0 - 13.5 | Broad Singlet |

| -OH (Hydroxyl Proton) | Hydroxy | 9.0 - 11.0 | Broad Singlet |

| N-H (Amide Proton) | Oxo | 7.0 - 9.0 | Broad Singlet |

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Hydroxynicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal method in the computational analysis of 5-Chloro-6-hydroxynicotinic acid, providing a balance between accuracy and computational cost for predicting a range of molecular properties.

Prediction of Molecular Properties

DFT calculations have been instrumental in predicting the molecular properties of this compound. These studies often focus on the two possible tautomers: the hydroxy form (this compound) and the oxo form (5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). Theoretical calculations suggest that in the ideal gas phase at 298.15 K, there is no significant dominance of one tautomer over the other nih.gov. However, experimental evidence from X-ray diffraction has confirmed that this compound crystallizes as the oxo tautomer, featuring N-H and C=O bonds nih.gov.

Table 1: Predicted Tautomeric Stability of this compound

| Method | Phase | Predicted Dominant Form | Reference |

|---|---|---|---|

| G3MP2/CBS-QB3 | Gas Phase (298.15 K) | No strong dominance of either tautomer | nih.gov |

| X-ray Diffraction | Solid State | Oxo tautomer | nih.gov |

Assessment of DFT Methods for Energetic and Structural Predictions

The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. Research has been conducted to assess various DFT methods for their reliability in predicting the energetic and structural properties of hydroxynicotinic acids, including the 5-chloro-6-hydroxy derivative.

A significant study compared the performance of the B3LYP functional with cc-pVTZ and aug-cc-pVTZ basis sets against higher-accuracy methods like G3MP2 and CBS-QB3 nih.gov. The results indicated that for determining the relative stability of different hydroxynicotinic acid isomers, the G3MP2 and CBS-QB3 methods provided predictions that were in excellent agreement with experimental findings nih.gov. In contrast, the DFT B3LYP method's accuracy was highly dependent on the nature of the isodesmic reactions used for the calculations. Only when well-balanced isodesmic reactions were employed did the DFT results align with the experimental stability order nih.gov.

Isodesmic and Atomization Reactions for Enthalpy of Formation

A key application of computational chemistry is the determination of thermochemical properties like the enthalpy of formation. For this compound, both isodesmic and atomization reactions have been used in conjunction with DFT and other high-level methods to calculate its gas-phase enthalpy of formation nih.gov.

Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. Atomization reactions, which involve breaking down the molecule into its constituent atoms, provide another route to the enthalpy of formation.

Studies have shown that the G3MP2 and CBS-QB3 methods, regardless of whether isodesmic or atomization reactions were used, accurately captured the experimental stability of this compound relative to other hydroxynicotinic acids nih.gov. The experimental gas-phase standard molar enthalpy of formation (ΔfHm°(g)) was determined to be -459.7 ± 8.1 kJ·mol⁻¹ nih.gov. The calculated values from high-level ab initio methods were in close agreement, validating their predictive power.

Table 2: Experimental and Calculated Gas-Phase Enthalpy of Formation (ΔfHm°(g)) at 298.15 K

| Method | Reaction Type | Calculated ΔfHm°(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Experimental | - | -459.7 ± 8.1 | nih.gov |

| CBS-QB3 | Isodesmic | -460.6 | nih.gov |

| G3MP2 | Isodesmic | -461.3 | nih.gov |

| B3LYP/aug-cc-pVTZ | Isodesmic (well-balanced) | -463.1 | nih.gov |

Ab Initio and Semi-Empirical Methods in Conformational Studies

While DFT is a powerful tool, ab initio and semi-empirical methods also play a role in conformational analysis. High-level ab initio methods like G3MP2 and CBS-QB3 have been applied to study the tautomeric equilibrium of this compound, providing insights into which form is more stable in the gas phase nih.gov. These methods, which are based on first principles, offer a high degree of accuracy for energetic predictions.

Conformational studies of nicotinic acid and its derivatives often focus on the orientation of the carboxylic acid group relative to the pyridine (B92270) ring. While specific semi-empirical or detailed ab initio conformational scans for this compound are not extensively reported in the literature, these methods are generally used to explore potential energy surfaces and identify stable conformers. For instance, the rotation around the C-C bond connecting the carboxylic group to the ring is a key conformational degree of freedom. Such studies would typically involve calculating the energy of the molecule at various dihedral angles to map out the rotational barrier and identify the lowest energy conformations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions and dynamics. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's trajectory over time.

To date, there are no specific molecular dynamics simulation studies in the published literature that focus solely on this compound. However, MD simulations have been employed to investigate the interactions of related nicotinic acid derivatives and other molecules with biological targets like the nicotinic acetylcholine (B1216132) receptor elifesciences.orgnih.gov. Such simulations could, in principle, be applied to this compound to understand its behavior in different solvent environments or its interactions with other molecules. For example, an MD simulation could model how molecules of this compound interact with each other in the crystalline state, providing insights into the forces that stabilize the crystal lattice, including hydrogen bonding and π-π stacking interactions.

Electrostatic Potential Mapping and Hirshfeld Surface Analysis

Electrostatic potential (ESP) mapping and Hirshfeld surface analysis are computational tools used to visualize and quantify the charge distribution and intermolecular interactions within a crystal.

The ESP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms scirp.org. For this compound, the ESP map would highlight the negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the ring nitrogen, and positive potentials around the hydroxyl and carboxylic acid hydrogens, indicating their roles as hydrogen bond donors and acceptors.

Hirshfeld surface analysis provides a method for partitioning the crystal space into regions associated with individual molecules. By mapping properties like d_norm (a normalized contact distance) onto this surface, it is possible to visualize and quantify intermolecular contacts iucr.orgnih.gov. Red spots on the d_norm surface indicate close intermolecular contacts, which are often hydrogen bonds. A two-dimensional fingerprint plot derived from the Hirshfeld surface gives a summary of all the intermolecular contacts, showing the proportion of different types of interactions (e.g., H···H, O···H, C···H) that contribute to the crystal packing nih.gov.

While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, its known crystal structure, which features strong hydrogen bonding, indicates that O···H and N···H contacts would be prominent features in such an analysis nih.gov.

Computational Modeling of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Computational modeling provides a powerful lens through which to dissect these interactions, offering insights that complement experimental crystallographic data. For this compound, computational studies have been instrumental in understanding its solid-state structure, confirming that it crystallizes in a monoclinic system with the space group P2(1)/c. researchgate.netnih.gov The molecule adopts its oxo tautomeric form in the crystalline state. researchgate.netnih.gov

Theoretical calculations, specifically at the G3MP2 and CBS-QB3 levels of theory, have been employed to investigate the tautomeric preferences of this compound in the gas phase. These studies indicated no significant dominance of either the oxo or hydroxy tautomer in a gaseous state, highlighting the influence of the crystalline environment in stabilizing the observed oxo form. researchgate.netnih.gov

The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds. These non-covalent interactions are fundamental to the stability of the crystal lattice. The primary interactions involve the carboxylic acid and the pyridinone moieties of adjacent molecules.

A detailed analysis of the crystal packing reveals a three-dimensional network stabilized by N-H···O and O-H···O hydrogen bonds. The molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are then interconnected by N-H···O hydrogen bonds between the pyridinone nitrogen and the carbonyl oxygen of the carboxylic acid group of a neighboring dimer. This arrangement creates a robust, layered structure.

While specific computational studies detailing interaction energies and a full Hirshfeld surface analysis for this compound are not extensively available in the public domain, the crystallographic data provides a clear picture of the key supramolecular synthons. The geometric parameters of the principal hydrogen bonds, as determined from X-ray diffraction, are crucial for understanding the packing.

Table 1: Crystal Structure Data for this compound

| Parameter | Value |

| CCDC Number | 768690 |

| Empirical Formula | C₆H₄ClNO₃ |

| Formula Weight | 173.55 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

This table presents the fundamental crystallographic information for this compound, which forms the basis for computational modeling of its crystal packing.

Table 2: Key Intermolecular Interactions in the Crystal Structure of this compound (Experimental Data)

| Donor-H···Acceptor | Description |

| O-H···O | Carboxylic acid dimer formation |

| N-H···O | Inter-dimer linkage |

This table outlines the primary hydrogen bonding interactions that dictate the supramolecular assembly of this compound in the solid state, as inferred from experimental data.

Biological and Biochemical Research on 5 Chloro 6 Hydroxynicotinic Acid and Its Derivatives

Enzymatic Biotransformations and Degradation Pathways

The study of 5-chloro-6-hydroxynicotinic acid and its interaction with microbial enzymes provides valuable insights into the broader context of nicotinic acid degradation by bacteria. Nicotinic acid, a form of vitamin B3, is a crucial nutrient, and its metabolic pathways in microorganisms are of significant scientific interest.

Role in Bacterial Nicotinic Acid Degradation Pathways

In aerobic bacteria such as Pseudomonas putida KT2440 and Bordetella bronchiseptica RB50, the degradation of nicotinic acid proceeds through a pathway where 6-hydroxynicotinic acid (6-HNA) is a key intermediate. nsf.gov This pathway ultimately breaks down the nicotinic acid into simpler compounds that the bacteria can use for energy and biomass. nsf.gov The enzymatic transformation of these intermediates is a critical aspect of the carbon and nitrogen cycles in certain ecosystems.

Furthermore, research has demonstrated that certain bacteria have the capacity to degrade chlorinated analogues of hydroxynicotinic acids. For instance, strains of Mycobacterium sp. have been isolated that can utilize 5-chloro-2-hydroxynicotinic acid as their sole source of carbon and energy. In the degradation pathway of this compound by Mycobacterium sp., the initial step involves the formation of 5-chloro-2,6-dihydroxynicotinic acid. nih.gov This indicates that bacterial systems possess enzymes capable of acting on chlorinated pyridine (B92270) rings.

Interaction with 6-Hydroxynicotinate 3-Monooxygenase (NicC)

A key enzyme in the bacterial nicotinic acid degradation pathway is 6-Hydroxynicotinate 3-Monooxygenase, commonly known as NicC. nih.govnih.gov This flavin-dependent monooxygenase, belonging to the Group A FAD-dependent monooxygenases, catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govacs.org This reaction is a unique decarboxylative hydroxylation. nih.gov

Notably, this compound has been identified as an analogue of the natural substrate, 6-HNA, and interacts with NicC. In fact, studies have shown that this compound is a highly efficient substrate for this enzyme. nih.govacs.org

Mechanisms of Decarboxylative Hydroxylation

Research into the mechanism of NicC suggests an electrophilic aromatic substitution reaction. nih.govacs.org In this proposed mechanism, a reactive C(4a)-hydroperoxyflavin intermediate, formed after the reduction of FAD by NADH and activation of molecular oxygen, is the hydroxylating agent. nsf.gov This intermediate facilitates the hydroxylation of the substrate, which is coupled with decarboxylation to yield the final product, 2,5-DHP. nih.govacs.org

Enzyme Kinetics and Active Site Residue Analysis

Kinetic studies of NicC from Bordetella bronchiseptica RB50 have revealed important details about its activity with different substrates. While the natural substrate, 6-HNA, is processed efficiently, the analogue this compound has been shown to be approximately 10-fold more catalytically efficient. nih.govacs.org In contrast, a homocyclic analogue, 4-hydroxybenzoic acid, is hydroxylated by NicC with a catalytic efficiency that is 420-fold lower than that for 6-HNA. nih.govacs.org

Isotope effect studies further illuminate the reaction mechanism. The carbon-13 kinetic isotope effect (¹³(V/K)) for the decarboxylation of 6-HNA is inverse (0.9989 ± 0.0002), while for this compound, it becomes negligible (0.9999 ± 0.0004). nih.govacs.org This suggests that for the more efficient chloro-substituted substrate, the decarboxylation step is not rate-limiting.

Analysis of the active site of NicC through mutagenesis studies has identified several key amino acid residues crucial for substrate binding and catalysis. nih.gov Specifically, Tyr215 and His47 have been shown to be critical for the binding of 6-HNA and for coupling the formation of 2,5-DHP with the oxidation of NADH. nih.govacs.org The H47E variant of NicC, for example, exhibited catalytic activity that was too low to be measured by continuous spectrophotometric assay. nih.gov

Table 1: Comparative Catalytic Efficiency of NicC with Different Substrates

| Substrate | Relative Catalytic Efficiency (Compared to 6-HNA) | ¹³(V/K) Value |

|---|---|---|

| 6-Hydroxynicotinic acid (6-HNA) | 1 | 0.9989 ± 0.0002 |

| This compound | ~10 | 0.9999 ± 0.0004 |

| 4-Hydroxybenzoic acid | 1/420 | 0.9942 ± 0.0004 |

Interaction with Biological Systems and Molecular Targets

Beyond its role as a substrate in bacterial degradation pathways, this compound is utilized in biochemical research to probe the function of enzymes.

Potential as Enzyme Inhibitor or Modulator

The structural similarity of this compound to the natural substrates of certain enzymes makes it a valuable tool for studying enzyme inhibition and metabolic pathways. chemimpex.com By observing how this analogue interacts with an enzyme's active site, researchers can gain a deeper understanding of the enzyme's mechanism, substrate specificity, and potential for modulation. Its enhanced reactivity, due to the presence of the chlorine atom and hydroxyl group, makes it a useful intermediate in the synthesis of various bioactive molecules. chemimpex.com

Interactions with Nicotinic Acetylcholine (B1216132) Receptors

Currently, there is a lack of specific research in the public domain detailing the direct interactions of this compound with nicotinic acetylcholine receptors (nAChRs). While the compound is noted as an intermediate in the synthesis of pharmaceuticals aimed at neurological disorders, the specific molecular targets and the nature of these interactions have not been elucidated in the available scientific literature. chemimpex.com

Mechanism of Action at Molecular Level

Consistent with the absence of data on its interaction with nicotinic acetylcholine receptors, the precise mechanism of action of this compound at the molecular level remains uncharacterized in published research. Its role as a building block for more complex, biologically active molecules is its primary recognized function in a pharmacological context. chemimpex.com

Investigation of Potential Biological Activities (excluding dosage/administration)

While direct studies on this compound are limited, research into its derivatives has unveiled several potential biological activities.

Antimicrobial Properties

Pharmacological Effects

The pharmacological profile of this compound itself is not well-defined in the literature. Its primary significance in pharmacology is as a precursor for the synthesis of a variety of pharmacologically active compounds. It is particularly noted for its use in creating potential anti-inflammatory drugs and agents targeting neurological disorders. chemimpex.com The presence of the chloro and hydroxyl groups on the pyridine ring provides reactive sites for further chemical elaboration, allowing for the generation of diverse molecular structures with a range of potential pharmacological effects.

Antitumor Activity of Organotin Derivatives

A significant area of investigation for compounds structurally related to this compound is the synthesis of organotin derivatives for their potential antitumor activity. Organotin (IV) compounds, in general, have demonstrated considerable in vitro cytotoxic activity against various cancer cell lines. nih.gov The biological activity of these complexes is influenced by the nature of the organic groups attached to the tin atom and the ligands coordinated to it.

Research has shown that organotin (IV) complexes derived from ligands containing chlorine substitutions can exhibit potent anticancer properties. For example, studies on organotin(IV) complexes with chlorine-substituted aryl ligands have indicated that the position of the chlorine atom on the aromatic ring can influence the cytotoxic activity. researchgate.net One study specifically mentioned the synthesis and characterization of di- and tri-organotin (IV) complexes with 2-hydroxy-1-naphthaldehyde (B42665) 5-chloro-2-hydroxybenzoylhydrazone, highlighting the use of chloro-substituted ligands in the design of these potential anticancer agents. dntb.gov.ua Although direct studies on the antitumor activity of organotin derivatives of this compound are not explicitly detailed in the available literature, the established anticancer potential of related organotin compounds suggests that derivatives of this compound could be promising candidates for further investigation in cancer research.

Advanced Analytical Techniques in the Study of 5 Chloro 6 Hydroxynicotinic Acid

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating 5-chloro-6-hydroxynicotinic acid from complex mixtures, such as biological samples or reaction media. This allows for its accurate quantification and the identification of related substances.

High-Performance Liquid Chromatography (HPLC) for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the detection and quantification of this compound, particularly in pharmacokinetic studies. For instance, in the metabolic analysis of the antianginal drug 6-chloro-2-pyridylmethyl nitrate (B79036) in rats, HPLC was used to simultaneously measure its metabolites, including a related carboxylic acid. nih.gov The technique typically involves a C18 column for separation, which provides a robust and reliable means to monitor the appearance and concentration of metabolites in plasma over time. nih.gov While specific retention times are dependent on the exact method parameters (e.g., mobile phase composition, flow rate), HPLC assays demonstrate high sensitivity and linearity, with calibration curves often linear over a wide concentration range, such as 0.1 to 50 µg/mL. nih.gov The purity of commercially available this compound is also routinely confirmed by manufacturers using HPLC, with typical assays showing purity levels of 97.5% or higher. thermofisher.comthermofisher.com

LC-MS for Identification of Metabolic Products

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification of metabolic products. nih.gov This technique combines the separation power of LC with the mass-analyzing capabilities of MS, enabling the structural elucidation of compounds even at trace levels. nih.gov In metabolic studies, after separation on an LC column, the eluent is introduced into a mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound is approximately 173.55. nih.govnist.gov Further fragmentation of this parent ion generates a unique mass spectrum, a "fingerprint" that helps confirm the molecule's identity and structure. This is critical in distinguishing it from other metabolites and endogenous compounds in a biological matrix. nih.gov The use of LC-MS is essential for building a complete picture of a parent drug's metabolic pathway. nih.govtmiclinode.com

Calorimetric Techniques for Thermodynamic Studies

Calorimetric methods provide fundamental data on the energetic properties of this compound, which is vital for understanding its stability and phase behavior.

Micro Combustion Calorimetry for Enthalpies of Formation

The standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) is a key thermodynamic parameter determined experimentally using techniques like micro combustion calorimetry. For this compound, a detailed thermodynamic study was conducted to determine this value. The energy of combustion was measured, and from this, the enthalpy of formation was calculated.

| Thermodynamic Parameter | Value (kJ·mol-1) |

| Standard molar energy of combustion (ΔcU°(cr)) | -2616.1 ± 1.1 |

| Standard molar enthalpy of combustion (ΔcH°m(cr)) | -2617.9 ± 1.1 |

| Standard molar enthalpy of formation (ΔfH°m(cr)) | -448.6 ± 1.4 |

Table 1: Standard molar thermodynamic properties of this compound at T = 298.15 K.

Vapor Pressure Measurements by Knudsen Effusion Method for Enthalpies of Sublimation

The enthalpy of sublimation (ΔgcrH°m) is the energy required for a substance to transition from a solid to a gaseous state. This is determined by measuring the vapor pressure of the compound at different temperatures using the Knudsen effusion method. The relationship between vapor pressure and temperature, as described by the Clausius-Clapeyron equation, allows for the calculation of the enthalpy of sublimation. These experimental measurements are then adjusted to the standard reference temperature of 298.15 K.

| Thermodynamic Parameter | Value (kJ·mol-1) |

| Standard molar enthalpy of sublimation (ΔgcrH°m) | 143.2 ± 1.1 |

| Standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) | -305.4 ± 1.8 |

Table 2: Enthalpy of sublimation and derived gaseous enthalpy of formation of this compound at T = 298.15 K.

Advanced Spectroscopic Methods for Detailed Characterization

Spectroscopic analysis provides insight into the molecular structure and functional groups of this compound. Research indicates that the compound exists in the hydroxy form in solution, as inferred from ¹H NMR spectra in DMSO-d₆, which show distinct broad peaks for the hydroxy and carboxylic acid protons. researchgate.net Mass spectrometry provides key data on the molecule's mass and fragmentation pattern, with a prominent top peak observed at an m/z of 173, corresponding to the molecular ion. nih.gov The presence of chlorine is indicated by a secondary peak at m/z 175, reflecting the isotopic abundance of ³⁷Cl. nih.gov Furthermore, crystal structure analysis using X-ray diffraction has been employed to understand its solid-state conformation. researchgate.net

Applications and Future Research Directions for 5 Chloro 6 Hydroxynicotinic Acid

Building Block in Organic Synthesis for Complex Molecules

5-Chloro-6-hydroxynicotinic acid serves as a crucial building block in the field of organic synthesis. chemimpex.comchemneo.com Its distinct structure, featuring a pyridine (B92270) ring substituted with both a chloro and a hydroxyl group, offers enhanced reactivity, making it a valuable precursor for the synthesis of more complex molecules. chemimpex.com This reactivity allows for targeted modifications, enabling chemists to construct intricate molecular architectures. chemimpex.com

A significant application of this compound is in the formulation of agrochemicals. chemimpex.com It is utilized as a foundational component in the development of herbicides and pesticides designed to improve crop resistance to various pests and diseases. chemimpex.com The ability of molecules derived from this acid to interact with biological systems is a key factor in developing effective crop protection strategies. chemimpex.com The synthesis process can involve multiple steps, starting from precursors like 6-hydroxynicotinic acid, which is then chlorinated to introduce the key functionalities necessary for building more complex agrochemical agents. google.com

Intermediate in Pharmaceutical Development

The role of this compound as a key intermediate in pharmaceutical development is well-established. chemimpex.comcustchemvip.com Its structural framework is integral to the synthesis of a variety of pharmaceutical compounds. chemimpex.com Researchers have particularly focused on its use in developing novel drugs, including anti-inflammatory and antimicrobial agents. chemimpex.com The unique structure of the acid allows for chemical modifications that can lead to enhanced efficacy and potentially reduced side effects in new drug candidates. chemimpex.com

Furthermore, this compound is a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The core structure provided by this compound allows for the creation of diverse derivatives that can be screened for various biological activities. For instance, derivatives of nicotinic acid have been synthesized and evaluated for their potential as anti-inflammatory agents, showing promising results in preclinical studies. nih.gov Similarly, novel esters derived from related hydroxynicotinic acids have demonstrated antibiotic activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov

Research in Developing Novel Materials

Beyond its applications in life sciences, this compound is being explored for its potential in materials science. chemimpex.com Research is underway to investigate its use in the development of new materials that possess specific electronic or optical properties. chemimpex.com Such materials could have significant applications in the fields of electronics and photonics.

Related research on hydroxynicotinic acids has shown that these molecules can form spherical crystalline clusters through self-assembly, driven by hydrogen bonding and π–π stacking interactions. sciforum.net These clusters are being considered as potential building blocks for the creation of advanced nanomaterials, suggesting a promising future for this compound and its derivatives in the design of next-generation materials. sciforum.net

Future Perspectives in Enzymatic Pathways and Bioremediation

The environmental fate of pyridine-based compounds is a significant area of research, with a focus on enzymatic pathways for their degradation. Bacteria are known to degrade simple pyridine derivatives, often through pathways involving hydroxylated intermediates. tandfonline.com Specifically, 6-hydroxynicotinic acid is a known intermediate in the bacterial oxidation of nicotinic acid, a process catalyzed by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). nih.govresearchgate.net

The presence of a chlorine atom on the pyridine ring, as in this compound, presents a challenge for biodegradation. The transformation rate of pyridine derivatives is dependent on their substituents, with halogenated pyridines generally being more difficult to break down. nih.gov However, the microbial degradation of halogenated aromatic compounds is a subject of intense study, with various enzymatic reactions and metabolic pathways being identified. nih.govmahidol.ac.thresearchgate.net Future research will likely focus on identifying and engineering enzymes and microbial consortia capable of efficiently degrading chlorinated pyridines like this compound. nih.gov This could lead to innovative bioremediation strategies for cleaning up environments contaminated with these persistent compounds. researchgate.net For example, constructed wetlands using plant-bacterial consortia have shown potential in biodegrading related chlorinated compounds like chlorpyrifos (B1668852) and its metabolite 2-hydroxy-3,5,6-trichloropyridine. researchgate.net

Exploration of Structure-Activity Relationships for New Biological Applications

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to designing new and effective therapeutic agents. For nicotinic acid derivatives, this exploration is an active area of research. nih.govnih.gov By systematically modifying the structure of this compound—for instance, by altering the substituents on the pyridine ring—researchers can investigate how these changes affect its biological properties.

Studies on various nicotinic acid derivatives have revealed that specific structural features can lead to a range of biological effects, including vasorelaxant, antioxidant, and anti-inflammatory activities. nih.govresearchgate.net For example, the introduction of different functional groups can modulate the compound's interaction with biological targets like enzymes and receptors. Acylhydrazone derivatives of nicotinic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.com The insights gained from these structure-activity relationship (SAR) studies are crucial for the rational design of new molecules based on the this compound scaffold with tailored biological applications, from novel antibiotics to treatments for a variety of other diseases. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-hydroxynicotinic acid in laboratory settings?

- Methodological Answer : 5Cl6HNA is synthesized via chlorination of 6-hydroxynicotinic acid. A common approach involves bubbling chlorine gas into an aqueous suspension of 6-hydroxynicotinic acid under controlled conditions to ensure regioselective substitution at the 5-position of the pyridine ring. Reaction parameters such as temperature (ambient to 50°C), pH, and reaction time must be optimized to minimize side products . Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

Q. Which analytical techniques are critical for structural characterization of 5Cl6HNA?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, hydrogen-bonding networks, and tautomeric states. For 5Cl6HNA, SCXRD reveals a monoclinic crystal system (space group P2₁/c) with oxo tautomer dominance (N–H and C=O bonds) .

- FT-IR spectroscopy : Identifies tautomeric forms via characteristic N–H (2500–3300 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretching frequencies .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (MW 173.56 g/mol) and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.